2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-3-5-13(6-4-12)14-11-17-15(20-10-7-16)18(14)8-9-19-2/h3-6,11H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHKSGZKVUJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic synthesis procedures:
Formation of the Imidazole Ring: The imidazole core is usually synthesized via condensation reactions involving diketones and amines.
Thioether Linkage Formation: The thioether bond is introduced by reacting an imidazole derivative with a thiol or sulfide reagent.
Nitrile Group Introduction: The acetonitrile moiety is added through nucleophilic substitution reactions involving cyanide sources like sodium cyanide under mild conditions.
Industrial Production Methods
In an industrial setting, large-scale production methods emphasize efficiency and cost-effectiveness:
Batch Reactors: These are used to control reaction parameters precisely, ensuring high yields and product purity.
Continuous Flow Systems: To enhance scalability and reproducibility, continuous flow chemistry is employed, allowing for seamless integration of reaction steps and reduced reaction times.
Chemical Reactions Analysis
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile undergoes various chemical reactions, showcasing its versatility:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group to amines can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the nitrile or methoxyethyl groups under specific conditions.
Scientific Research Applications
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is employed in diverse fields:
Chemistry: Used as a building block for synthesizing complex molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific proteins or pathways.
Industry: Utilized in material science for developing novel polymers and in electronics for organic semiconductors.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: Targets include proteins with active sites that accommodate the compound's functional groups, facilitating binding and inhibition.
Pathways Involved: Inhibition of enzymes or receptors, impacting biological pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Substituent Effects at N1 and C5
- Target Compound : The N1 position is substituted with a 2-methoxyethyl group, which introduces ether-based hydrophilicity. The C5 p-tolyl group (methyl-substituted phenyl) provides steric bulk and electron-donating effects.
- Analog 1 : 2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1226453-77-5) replaces the methoxyethyl with a 4-chlorophenyl group, increasing hydrophobicity and introducing electron-withdrawing effects .
Functional Group Modifications at C2
Table 1. Structural and Molecular Comparison
*Estimated based on structural similarity.
Key Differences :
- The methoxyethyl group in the target compound likely requires protection/deprotection strategies to avoid side reactions, whereas chlorophenyl or furan groups in analogs may simplify synthesis .
- Thiadiazole incorporation (Analog 3) necessitates multi-step protocols, increasing synthetic complexity .
Physicochemical Properties
Solubility and Polarity
- The methoxyethyl group in the target compound enhances hydrophilicity compared to the chlorophenyl group in Analog 1.
- Analog 2’s furan and acetamide groups may improve water solubility relative to the target’s acetonitrile group .
Spectroscopic Data
- 1H NMR : In Analog 1, aromatic protons resonate at δ 7.33–7.89, while methyl groups in p-tolyl appear at δ 2.30 . The target compound’s methoxyethyl protons would likely show signals near δ 3.3–3.7 (OCH₂) and δ 1.8–2.2 (CH₂CH₂O).
- IR : Thioacetonitrile C≡N stretching in the target compound would appear near ~2200 cm⁻¹, consistent with Analog 1 .
Biological Activity
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic compound that belongs to the imidazole family, which is recognized for its diverse biological activities. This compound's structure includes an imidazole ring, a methoxyethyl substituent, a p-tolyl group, and a thioether linkage, which contribute to its potential therapeutic applications.
The compound is characterized by the following structural features:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems as a component of many biomolecules.
- Methoxyethyl Group : Enhances solubility and may influence biological interactions.
- p-Tolyl Group : Affects the electronic properties of the molecule and may enhance binding affinity.
- Thioether Linkage : Potentially increases reactivity and interaction with biological targets.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The imidazole moiety can chelate metal ions and interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.
Antimicrobial Activity
Research indicates that compounds with imidazole structures often exhibit antimicrobial properties. In vitro studies have shown that similar imidazole derivatives demonstrate significant activity against various bacterial strains and fungi. For instance, compounds with similar substituents have been evaluated for their effectiveness against Staphylococcus aureus and Candida albicans .
Anticancer Properties
Imidazole derivatives are also being explored for their anticancer potential. Studies have demonstrated that modifications in the imidazole structure can lead to varying degrees of cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values in the nanomolar range against breast cancer cells . The presence of the methoxyethyl group may enhance cellular uptake, contributing to increased efficacy.
Study 1: Anticancer Activity
In a study examining the cytotoxic effects of imidazole derivatives, researchers synthesized several compounds similar to this compound. The results indicated that compounds with similar structures exhibited promising antiproliferative activity against various cancer cell lines, with some achieving IC50 values as low as 42.9 nM .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazole derivatives. Compounds were tested against a panel of pathogens, revealing significant inhibitory effects on both Gram-positive and Gram-negative bacteria. These findings suggest that structural modifications can lead to enhanced antimicrobial activity .
Data Table: Biological Activity Comparison
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Related Imidazole Derivative A | 42.9 | Anticancer |
| Related Imidazole Derivative B | 53.5 | Anticancer |
| Imidazole Compound C | TBD | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-(p-tolyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or acetonitrile. Reaction progress should be monitored via TLC, and purification achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine elemental analysis (C, H, N, S) with spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyethyl group at ~δ 3.5 ppm for OCH₂; p-tolyl aromatic protons at δ 7.2–7.4 ppm) .
- IR : Detect thioether (C-S-C) stretches near 650–700 cm⁻¹ and nitrile (C≡N) peaks at ~2250 cm⁻¹ .
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns .
Q. What are the key reactivity trends of the thioether and nitrile groups in this compound?
- Methodological Answer :
- The thioether moiety can undergo oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
- The nitrile group is susceptible to hydrolysis (e.g., with HCl/H₂O to form amides) or reduction (e.g., LiAlH₄ to primary amines) . Reactivity studies should prioritize inert atmospheres (N₂/Ar) to avoid side reactions.
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (optimized via DFT) against target proteins (e.g., α-glucosidase for antidiabetic activity). Analyze binding poses for hydrogen bonds (e.g., nitrile with active-site residues) and hydrophobic interactions (p-tolyl group). Compare docking scores with known inhibitors (e.g., acarbose) to prioritize in vitro testing .
Q. How to resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?
- Methodological Answer :
- Case Example : If experimental ¹³C NMR shows a nitrile carbon at δ 118 ppm but DFT predicts δ 122 ppm, consider solvent effects (PCM models) or conformational flexibility (MD simulations).
- Cross-validate with X-ray crystallography (if crystals are obtainable) or adjust computational parameters (basis sets, solvation models) .
Q. What strategies mitigate side reactions during functionalization of the imidazole core?
- Methodological Answer :
- Protect reactive sites (e.g., nitrile group via silylation) before modifying the imidazole ring.
- Use regioselective catalysts (e.g., Pd/C for C-H activation at the 5-position) .
- Monitor reaction intermediates via LC-MS to identify unwanted byproducts .
Q. How does the methoxyethyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- LogP Analysis : The methoxyethyl group increases hydrophilicity (lower LogP vs. alkyl substituents), impacting solubility (measured via shake-flask method).
- Stability Studies : Evaluate hydrolytic stability under acidic/basic conditions (pH 1–13) via HPLC. Methoxyethyl may enhance stability vs. ester-linked groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
